4-Nitrophenyl a-D-maltopyranoside

Description

The exact mass of the compound 4-Nitrophenyl 4-O-alpha-D-glucopyranosyl-alpha-D-galactopyranoside is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Glucosides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

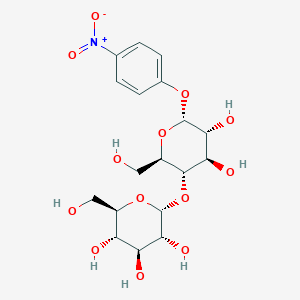

Structure

3D Structure

Properties

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO13/c20-5-9-11(22)12(23)14(25)18(30-9)32-16-10(6-21)31-17(15(26)13(16)24)29-8-3-1-7(2-4-8)19(27)28/h1-4,9-18,20-26H,5-6H2/t9-,10-,11-,12+,13-,14-,15-,16-,17+,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAYJZWFYUSNIPN-LTHBGAKLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[N+](=O)[O-])O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60938456 | |

| Record name | 4-Nitrophenyl 4-O-hexopyranosylhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60938456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

463.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17400-77-0 | |

| Record name | 4-Nitrophenylmaltoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017400770 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitrophenyl 4-O-hexopyranosylhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60938456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Nitrophenyl α-D-maltopyranoside

This guide provides a comprehensive technical overview of 4-Nitrophenyl α-D-maltopyranoside, a crucial chromogenic substrate in carbohydrate research and diagnostics. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's core properties, its primary applications, and the underlying scientific principles that govern its utility.

Core Properties and Structure

4-Nitrophenyl α-D-maltopyranoside, also known as p-Nitrophenyl-α-D-maltoside (PNP-α-D-maltoside), is a synthetic glycoside that plays a pivotal role as a substrate for α-glucosidases and related enzymes.[1][2] Its structure consists of a maltose unit (a disaccharide composed of two α-D-glucose units) linked to a 4-nitrophenyl group via an α-glycosidic bond.[3]

Chemical and Physical Characteristics

The key physicochemical properties of 4-Nitrophenyl α-D-maltopyranoside are summarized in the table below, providing essential data for experimental design and execution.

| Property | Value | Source(s) |

| CAS Number | 17400-77-0 | [1][2][3] |

| Molecular Formula | C₁₈H₂₅NO₁₃ | [1][2][3][4] |

| Molecular Weight | 463.39 - 463.40 g/mol | [1][2][3][4] |

| Appearance | White to off-white crystalline powder | [1] |

| Solubility | Soluble in water (49.00-51.00 mg/mL) | |

| Storage Temperature | -20°C to -15°C, protect from light | [1] |

The presence of the 4-nitrophenyl group is fundamental to its function as a chromogenic substrate. This aromatic ring system, when released from the maltose moiety, exhibits distinct spectrophotometric properties that form the basis of many enzymatic assays.

Principle of Application: A Chromogenic Substrate for α-Glucosidase

The primary and most widespread application of 4-Nitrophenyl α-D-maltopyranoside is in the quantitative determination of α-glucosidase activity.[1][2] α-Glucosidases are enzymes that catalyze the hydrolysis of the terminal, non-reducing α-1,4-linked glucose residues of oligosaccharides and polysaccharides.

The enzymatic reaction proceeds as follows: the α-glucosidase cleaves the α-glycosidic bond linking the maltose to the 4-nitrophenyl group. This hydrolysis releases maltose and 4-nitrophenol (p-nitrophenol).[1][5] While 4-Nitrophenyl α-D-maltopyranoside itself is colorless, the liberated 4-nitrophenol, under alkaline conditions, is converted to the 4-nitrophenolate ion, which imparts a distinct yellow color to the solution.[6] The intensity of this yellow color, which can be quantified by measuring the absorbance at 405 nm, is directly proportional to the amount of 4-nitrophenol produced and thus reflects the activity of the α-glucosidase enzyme.[5][7]

This principle forms the basis of a simple, robust, and high-throughput compatible colorimetric assay for screening potential α-glucosidase inhibitors, which are a key therapeutic target for managing type 2 diabetes.[8][9]

Experimental Workflow: α-Glucosidase Inhibition Assay

The following section details a standardized, field-proven protocol for assessing the inhibitory potential of test compounds against α-glucosidase using 4-Nitrophenyl α-D-maltopyranoside. This protocol is designed to be self-validating by including appropriate controls.

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae

-

4-Nitrophenyl α-D-maltopyranoside (Substrate)

-

Test compounds and a known inhibitor (e.g., Acarbose) as a positive control

-

Phosphate buffer (e.g., 0.1 M, pH 6.8)

-

Sodium carbonate (Na₂CO₃) solution (e.g., 0.1 M) to stop the reaction

-

Dimethyl sulfoxide (DMSO) for dissolving compounds

-

96-well microplate

-

Microplate reader

Step-by-Step Methodology:

-

Preparation of Reagents:

-

Dissolve the α-glucosidase enzyme in phosphate buffer to the desired concentration.

-

Prepare a stock solution of 4-Nitrophenyl α-D-maltopyranoside in phosphate buffer.

-

Dissolve test compounds and the positive control in DMSO to create stock solutions, followed by serial dilutions to the desired concentrations using phosphate buffer.[9]

-

-

Assay Setup in a 96-Well Plate:

-

To the wells of the microplate, add a specific volume of the test compound solution, positive control, or buffer (for the negative control).

-

Add the α-glucosidase enzyme solution to each well.

-

Pre-incubate the mixture at 37°C for a defined period (e.g., 10-15 minutes) to allow for any interaction between the inhibitor and the enzyme.[9]

-

-

Initiation and Incubation:

-

Initiate the enzymatic reaction by adding the 4-Nitrophenyl α-D-maltopyranoside substrate solution to each well.

-

Incubate the plate at 37°C for a specified time (e.g., 20-30 minutes).[6]

-

-

Termination and Measurement:

-

Stop the reaction by adding the sodium carbonate solution to each well. This step also ensures the development of the yellow color from the 4-nitrophenolate ion.[6]

-

Measure the absorbance of each well at 405 nm using a microplate reader.

-

-

Data Analysis:

-

The percentage of α-glucosidase inhibition is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the reaction without an inhibitor and Abs_sample is the absorbance in the presence of the test compound.

-

Causality Behind Experimental Choices:

-

Pre-incubation: This step is crucial to distinguish between different modes of inhibition. For competitive inhibitors, pre-incubation may not significantly alter the outcome, whereas for non-competitive or irreversible inhibitors, this step allows for the establishment of the enzyme-inhibitor complex.

-

pH 6.8: This pH is often optimal for yeast α-glucosidase activity, ensuring a robust signal for the assay.[10]

-

Sodium Carbonate: The addition of a strong base abruptly changes the pH, denaturing the enzyme and effectively stopping the reaction. Simultaneously, it deprotonates the 4-nitrophenol, a necessary step for color development.

Visualizing the Mechanism and Workflow

To better illustrate the core concepts, the following diagrams have been generated using Graphviz.

Caption: Enzymatic cleavage of the substrate.

Caption: Experimental workflow for inhibition assay.

Conclusion and Future Directions

4-Nitrophenyl α-D-maltopyranoside remains an indispensable tool in carbohydrate research and drug discovery. Its reliability, ease of use, and suitability for high-throughput screening have solidified its position in the field. While it is a powerful substrate, researchers should be aware of potential limitations, such as its synthetic nature not perfectly mimicking natural substrates and potential for interference from highly colored test compounds. Future research may focus on the development of novel chromogenic or fluorogenic substrates with improved sensitivity and specificity for different classes of glycosidases.

References

-

G-Biosciences. (n.d.). 4-Nitrophenyl-beta-D-maltopyranoside. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Nitrophenylmaltoside. PubChem Compound Database. Retrieved from [Link]

-

G-Biosciences. (n.d.). 4-Nitrophenyl-alpha-D-glucopyranoside. Retrieved from [Link]

-

Schlebusch, H., Wüppen, Z., & Spiekermann, A. (2000). Routine alpha-amylase assay using protected 4-nitrophenyl-1, 4-alpha-D-maltoheptaoside and a novel alpha-glucosidase. Clinical chemistry and laboratory medicine, 38(8), 753–759. [Link]

-

SHT-MEDINO. (n.d.). 4-Nitrophenyl alpha-D-glucopyranoside Properties. Retrieved from [Link]

-

CliniSciences. (n.d.). 4-Nitrophenyl-α-D-maltopyranoside. Retrieved from [Link]

-

Pauchová, V., Voborská, P., Petrásková, L., Pompach, P., & Křen, V. (2022). Chemo-Enzymatic Production of 4-Nitrophenyl-2-acetamido-2-deoxy-α-D-galactopyranoside Using Immobilized β-N-Acetylhexosaminidase. International journal of molecular sciences, 23(9), 4615. [Link]

-

CliniSciences. (n.d.). 4-nitrophenyl-β-D-maltopyranoside (p-nitrophenyl-β-D-maltoside). Retrieved from [Link]

-

Omichi, K., & Ikenaka, T. (1990). Enzymatic synthesis of p-nitrophenyl 4(5)-O-beta-D-galactosyl-alpha-maltopentaoside as a substrate for human alpha-amylases. Journal of biochemistry, 107(4), 571–576. [Link]

-

Hashimoto, H., Nakajima, M., Igarashi, K., & Samejima, M. (2000). Hydrolytic activity of alpha-galactosidases against deoxy derivatives of p-nitrophenyl alpha-D-galactopyranoside. Carbohydrate research, 324(1-2), 118–125. [Link]

-

Usui, T., Murata, T., & Nanjo, M. (1993). Enzymatic Synthesis of p-Nitrophenyl β-Maltopentaoside in an Aqueous-Methanol Solvent System by Maltotetraose-Forming Amylase. Journal of the Agricultural Chemical Society of Japan, 57(4), 365-370. [Link]

-

Alhifthi, A., & Williams, S. J. (2020). pH dependent mechanisms of hydrolysis of 4-nitrophenyl β-D-glucopyranoside. ChemRxiv. [Link]

Sources

- 1. goldbio.com [goldbio.com]

- 2. scbt.com [scbt.com]

- 3. 4-Nitrophenylmaltoside | C18H25NO13 | CID 167654 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Nitrophenyl-beta-D-maltopyranoside [gbiosciences.com]

- 5. caymanchem.com [caymanchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. 56846-39-0, 4-Nitrophenyl β-D-maltopyranoside, CAS: 56846-39-0 [chemsynlab.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

The Versatile Chromogenic Substrate: A Technical Guide to 4-Nitrophenyl α-D-Maltopyranoside in Biochemical Research

This guide provides an in-depth exploration of 4-Nitrophenyl α-D-maltopyranoside (pNPM), a pivotal tool in biochemical and diagnostic assays. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the substrate's mechanism of action, offers detailed experimental protocols, and discusses its critical applications, particularly in the study of carbohydrate-modifying enzymes.

Introduction: The Significance of Chromogenic Substrates in Enzymology

In the realm of biochemistry, the ability to quantitatively measure enzyme activity is fundamental. Chromogenic substrates are indispensable tools in this pursuit, ingeniously designed to produce a colored product upon enzymatic cleavage. This colorimetric change provides a direct and easily measurable signal that is proportional to the rate of the enzymatic reaction. 4-Nitrophenyl α-D-maltopyranoside is a prominent member of this class of reagents, valued for its utility in assaying α-glycosidases, a broad family of enzymes that hydrolyze glycosidic bonds.

Mechanism of Action: Visualizing Enzymatic Activity

The utility of 4-Nitrophenyl α-D-maltopyranoside lies in its elegant and straightforward mechanism. The substrate itself is a colorless compound. However, in the presence of an appropriate enzyme, such as α-glucosidase or α-amylase, the α-glycosidic bond linking the maltose moiety to the 4-nitrophenyl group is hydrolyzed.[1] This enzymatic cleavage releases two products: maltose and 4-nitrophenol (pNP).

Under alkaline conditions, the liberated 4-nitrophenol is deprotonated to form the 4-nitrophenolate ion, which exhibits a distinct yellow color. The intensity of this yellow color, which can be quantified by measuring its absorbance at approximately 405 nm, is directly proportional to the amount of 4-nitrophenol produced and, therefore, to the activity of the enzyme.[2]

Caption: Enzymatic cleavage of pNPM by α-glucosidase and subsequent color development.

Core Applications in Research and Drug Discovery

The primary application of 4-Nitrophenyl α-D-maltopyranoside is in the quantitative determination of α-glucosidase and α-amylase activity. This simple and robust assay is a cornerstone in various research and development areas:

-

Enzyme Characterization: Researchers utilize pNPM to study the kinetic properties of α-glycosidases, such as determining the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax).[3][4][5] This information is crucial for understanding the enzyme's substrate specificity and catalytic efficiency.

-

High-Throughput Screening for Inhibitors: The assay's simplicity and adaptability to microplate formats make it ideal for high-throughput screening (HTS) of potential enzyme inhibitors.[3] This is particularly relevant in the development of drugs for type 2 diabetes, where α-glucosidase inhibitors play a key therapeutic role by delaying carbohydrate digestion and reducing postprandial hyperglycemia.

-

Diagnostic Assays: In clinical settings, assays based on similar 4-nitrophenyl glycosides are employed to measure the activity of enzymes like α-amylase in biological fluids, aiding in the diagnosis of conditions such as pancreatitis.[6][7][8]

Experimental Protocol: A Guideline for α-Glucosidase Inhibition Assay

This section provides a validated, step-by-step methodology for assessing the inhibitory activity of a test compound against α-glucosidase using 4-Nitrophenyl α-D-maltopyranoside.

Reagents and Materials

-

α-Glucosidase from Saccharomyces cerevisiae

-

4-Nitrophenyl α-D-maltopyranoside (pNPM)

-

Phosphate Buffer (0.1 M, pH 6.8)

-

Test compound (inhibitor) dissolved in a suitable solvent (e.g., DMSO)

-

Acarbose (positive control)

-

Sodium Carbonate (Na₂CO₃), 0.2 M (Stop Solution)

-

96-well microplate

-

Microplate reader

Preparation of Solutions

-

Phosphate Buffer (0.1 M, pH 6.8): Prepare by dissolving the appropriate amounts of monobasic and dibasic sodium phosphate in distilled water. Adjust the pH to 6.8.

-

α-Glucosidase Solution (0.5 U/mL): Prepare a stock solution of the enzyme in cold phosphate buffer. Dilute to the working concentration just before use.

-

pNPM Solution (5 mM): Dissolve pNPM in phosphate buffer. This solution should be prepared fresh daily to avoid spontaneous hydrolysis.

-

Test Compound and Control Solutions: Prepare a stock solution of the test compound and acarbose in DMSO. Create serial dilutions to achieve the desired final concentrations in the assay. The final DMSO concentration should be kept below 1% to prevent interference with enzyme activity.

Assay Procedure

Caption: A streamlined workflow for the α-glucosidase inhibition assay.

-

Plate Setup: To the wells of a 96-well microplate, add 50 µL of phosphate buffer.

-

Addition of Inhibitor: Add 25 µL of the test compound solution at various concentrations. For the positive control, add 25 µL of the acarbose solution. For the negative control (100% enzyme activity), add 25 µL of the solvent (e.g., buffer with DMSO).

-

Addition of Enzyme: Add 25 µL of the α-glucosidase solution to all wells.

-

Pre-incubation: Mix gently and pre-incubate the plate at 37°C for 10 minutes.

-

Initiation of Reaction: Add 50 µL of the pNPM solution to all wells to start the reaction.

-

Incubation: Incubate the plate at 37°C for 20 minutes.

-

Stopping the Reaction: Terminate the reaction by adding 50 µL of 0.2 M sodium carbonate solution to all wells. The addition of the alkaline solution will also induce the development of the yellow color.

-

Measurement: Measure the absorbance of each well at 405 nm using a microplate reader.

Data Analysis

The percentage of α-glucosidase inhibition is calculated using the following formula:

Inhibition (%) = [(Acontrol - Asample) / Acontrol] x 100

Where:

-

Acontrol is the absorbance of the negative control (enzyme + buffer + substrate).

-

Asample is the absorbance of the reaction with the test compound.

The IC₅₀ value, which is the concentration of the inhibitor required to achieve 50% inhibition, can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Quantitative Data Summary

The following table summarizes key quantitative parameters for α-glucosidase assays using 4-nitrophenyl-based substrates. It is important to note that these values can vary depending on the specific substrate (pNPM vs. pNPG), the source of the enzyme, and the precise assay conditions.

| Parameter | Typical Value | Conditions |

| Optimal Wavelength (λmax) | 400-410 nm | Alkaline pH |

| Molar Extinction Coefficient (ε) of 4-Nitrophenol | ~18,000 M-1cm-1 | At 405 nm in alkaline solution[9][10] |

| Optimal pH for Yeast α-Glucosidase | 6.8 - 7.0 | Phosphate or HEPES buffer[6] |

| Typical Substrate Concentration | 1-5 mM | Should be around the Km value |

| Typical Enzyme Concentration | 0.1 - 1.0 U/mL | To ensure the reaction is in the linear range |

| Incubation Temperature | 37°C |

Conclusion: A Self-Validating System for Robust Results

The 4-Nitrophenyl α-D-maltopyranoside-based assay represents a self-validating system when appropriate controls are included. The negative control (no inhibitor) establishes the baseline for maximum enzyme activity, while the positive control (a known inhibitor like acarbose) confirms the assay's responsiveness to inhibition. A substrate blank (no enzyme) is also crucial to account for any non-enzymatic hydrolysis of the substrate. By incorporating these controls, researchers can ensure the trustworthiness and reproducibility of their results, a cornerstone of scientific integrity. This robust and versatile tool will undoubtedly continue to be a mainstay in biochemical and pharmaceutical research.

References

-

Lorentz, K. (2000). Routine α-Amylase Assay Using Protected 4-Nitrophenyl-1,4-α-d-maltoheptaoside and a Novel α-Glucosidase. Clinical Chemistry, 46(5), 635-639. Available at: [Link]

-

Lorentz, K., Gütschow, B., & Renner, F. (1999). Evaluation of a direct alpha-amylase assay using 2-chloro-4-nitrophenyl-alpha-D-maltotrioside. Clinical Chemistry and Laboratory Medicine, 37(11-12), 1067-1072. Available at: [Link]

-

Lorentz, K. (2000). Routine α-Amylase Assay Using Protected 4-Nitrophenyl-1,4-α-d-maltoheptaoside and a Novel α-Glucosidase. Semantic Scholar. Available at: [Link]

-

ResearchGate. (2016). pH-Sensitivity of the extinction coefficients at 410 nm of p-nitroaniline (pNA) and p-nitrophenol (pNP). Available at: [Link]

-

iGEM. (2013). Team:Imperial College/Enzyme Kinetics. Available at: [Link]

-

Megazyme. (2019). ALPHA-AMYLASE ASSAY PROCEDURE (AMYLASE SD METHOD). Available at: [Link]

-

Alhifthi, A., & Williams, S. J. (2021). pH-Rate Profile for Hydrolysis of 4-Nitrophenyl β-D-Glucopyranoside: Unimolecular, Bimolecular and Intramolecular Cleavage Mechanisms. ChemRxiv. Available at: [Link]

-

Shokri, Z., et al. (2016). Kinetics of α-glucosidase inhibition by different fractions of three species of Labiatae extracts: a new diabetes treatment model. Avicenna journal of phytomedicine, 6(3), 333–342. Available at: [Link]

-

Ganesan, K., et al. (2022). α-Glucosidase, α-amylase inhibition kinetics, in vitro gastro-intestinal digestion, and apoptosis inducing abilities of Ficus microcarpa L. f. and Ficus racemosa L. fruit polysaccharides. Food chemistry, 389, 133075. Available at: [Link]

-

Khan, M. A., & Akbhtar, M. J. (1984). Molar Extinction Coefficients for p-Nitrophenol. Journal of the Chemical Society of Pakistan, 6(1), 55-58. Available at: [Link]

-

Bowers, G. N., & McComb, R. B. (1975). High-purity 4-nitrophenol: purification, characterization, and specifications for use as a spectrophotometric reference material. Clinical chemistry, 21(13), 1988–1995. Available at: [Link]

-

Medina-Pérez, G., et al. (2020). Inhibitory Effect of Fisetin on α-Glucosidase Activity: Kinetic and Molecular Docking Studies. Molecules, 25(23), 5563. Available at: [Link]

Sources

- 1. goldbio.com [goldbio.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Kinetics of α-glucosidase inhibition by different fractions of three species of Labiatae extracts: a new diabetes treatment model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. α-Glucosidase, α-amylase inhibition kinetics, in vitro gastro-intestinal digestion, and apoptosis inducing abilities of Ficus microcarpa L. f. and Ficus racemosa L. fruit polysaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Routine alpha-amylase assay using protected 4-nitrophenyl-1, 4-alpha-D-maltoheptaoside and a novel alpha-glucosidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [PDF] Routine α-Amylase Assay Using Protected 4-Nitrophenyl-1,4-α-d-maltoheptaoside and a Novel α-Glucosidase | Semantic Scholar [semanticscholar.org]

- 8. Evaluation of a direct alpha-amylase assay using 2-chloro-4-nitrophenyl-alpha-D-maltotrioside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Team:Imperial College/Enzyme Kinetics - 2013.igem.org [2013.igem.org]

- 10. neb.com [neb.com]

4-Nitrophenyl α-D-maltopyranoside: A Technical Guide for its Application as a Chromogenic Substrate

Prepared by a Senior Application Scientist

This guide provides an in-depth technical overview of 4-Nitrophenyl α-D-maltopyranoside, a chromogenic substrate valuable for researchers, scientists, and drug development professionals. We will delve into its core principles, enzymatic interactions, and practical applications, with a focus on providing field-proven insights and self-validating experimental designs.

Introduction: The Utility of a Chromogenic Disaccharide

4-Nitrophenyl α-D-maltopyranoside (PNPM) is a synthetic disaccharide derivative that serves as a chromogenic substrate for specific glycoside hydrolase enzymes. Structurally, it consists of a maltose molecule (two α-1,4-linked glucose units) where the anomeric hydroxyl group of the reducing end glucose is substituted with a 4-nitrophenyl group.

The utility of PNPM in enzymatic assays lies in its ability to generate a quantifiable colorimetric signal upon hydrolysis. The glycosidic bond linking the maltose to the 4-nitrophenol is colorless. However, enzymatic cleavage releases 4-nitrophenol (pNP), which, particularly under alkaline conditions, tautomerizes to the 4-nitrophenolate ion, a distinct yellow chromophore with a strong absorbance maximum around 405 nm. The rate of yellow color formation is directly proportional to the enzymatic activity, providing a simple and robust method for kinetic analysis.

Physicochemical Properties and Handling

A thorough understanding of the substrate's properties is paramount for designing reliable and reproducible assays.

| Property | Value | Source(s) |

| Chemical Formula | C₁₈H₂₅NO₁₃ | |

| Molecular Weight | 463.39 g/mol | |

| Appearance | White to off-white crystalline powder | [1] |

| Solubility | Water: 49.00-51.00 mg/mL | |

| Storage | Store at -20°C, protected from light. | [1] |

| Stability | Stable in neutral and slightly acidic solutions; hydrolyzed by strong alkalis. | [2] |

Expert Insight: While soluble in water, preparing fresh solutions is recommended for kinetic studies to avoid potential for slow, non-enzymatic hydrolysis over extended periods. For stock solutions, consider using a buffer that aligns with the optimal pH of the enzyme under investigation.

Mechanism of Enzymatic Hydrolysis

The core of PNPM's function is its interaction with specific glycoside hydrolases. The enzymatic reaction proceeds via the cleavage of the α-glycosidic bond between the maltose moiety and the 4-nitrophenyl group.

Caption: Enzymatic cleavage of 4-Nitrophenyl α-D-maltopyranoside.

The primary enzymes known to hydrolyze 4-Nitrophenyl α-D-maltopyranoside include:

-

α-Amylases: These endoamylases cleave internal α-1,4-glycosidic bonds. Porcine pancreatic α-amylase (PPA) has been shown to hydrolyze PNPM. Interestingly, the presence of the p-nitrophenyl group can influence the enzyme's action specificity.[3][4] The optimum pH for PPA with PNPM as a substrate shifts to a more acidic pH of around 5.2-5.5, compared to its optimum of 6.9 for starch.[4][5]

-

α-Maltosidase: A cytoplasmic enzyme found in Escherichia coli has been specifically characterized by its ability to hydrolyze PNPM. This enzyme is part of the maltose regulon, highlighting the substrate's utility in microbial metabolic studies.[2]

-

α-Glucosidases: While direct kinetic data for PNPM is sparse, studies on the β-anomer (4-Nitrophenyl β-D-maltopyranoside) show it to be a substrate for neutral α-glucosidase in a coupled assay.[2] This strongly suggests that the α-anomer is a substrate for α-glucosidases that can accommodate a disaccharide at their active site.

Applications in Enzyme Assays and Inhibitor Screening

The primary application of 4-Nitrophenyl α-D-maltopyranoside is in the continuous or fixed-time-point kinetic analysis of enzyme activity.

Standard Enzyme Activity Assay

This protocol provides a framework for measuring the activity of an enzyme, such as porcine pancreatic α-amylase, using PNPM.

Self-Validating System: The inclusion of a no-enzyme control is critical to account for any non-enzymatic substrate degradation. A known inhibitor serves as a positive control to validate the assay's ability to detect modulation of enzyme activity.

Caption: General workflow for an enzyme activity assay using PNPM.

Detailed Protocol: α-Amylase Activity Assay

This protocol is adapted from principles established for p-nitrophenyl oligosaccharide substrates.[6]

1. Reagent Preparation:

- Assay Buffer: 50 mM Sodium Acetate buffer, pH 5.2, containing 5 mM CaCl₂. The acidic pH is chosen based on the observed optimum for porcine pancreatic α-amylase with this substrate.[4]

- Substrate Solution: Prepare a 5 mM solution of 4-Nitrophenyl α-D-maltopyranoside in the Assay Buffer. Prepare this solution fresh daily.

- Enzyme Solution: Prepare a stock solution of porcine pancreatic α-amylase in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.0) and dilute to the desired working concentration (e.g., 0.1-1 U/mL) in the Assay Buffer immediately before use.

- Stop Solution: 0.1 M Sodium Carbonate (Na₂CO₃).

2. Assay Procedure (96-well plate format): a. To each well, add:

- Test wells: 50 µL of Assay Buffer and 25 µL of Enzyme Solution.

- Substrate Blank wells: 75 µL of Assay Buffer. b. Pre-incubate the plate at 37°C for 5 minutes. c. Initiate the reaction by adding 25 µL of the Substrate Solution to all wells. d. Incubate the plate at 37°C for 15-30 minutes. The incubation time should be optimized to ensure the absorbance values remain within the linear range of the spectrophotometer. e. Terminate the reaction by adding 100 µL of Stop Solution to all wells. f. Measure the absorbance at 405 nm using a microplate reader.

3. Calculation of Enzyme Activity: a. Correct the absorbance of the test wells by subtracting the average absorbance of the substrate blank wells. b. Use the Beer-Lambert law (A = εbc) to calculate the concentration of p-nitrophenol released. The molar extinction coefficient (ε) for p-nitrophenol under these alkaline conditions is approximately 17,800 M⁻¹cm⁻¹.[7] c. Enzyme activity is typically expressed in Units (U), where 1 Unit is defined as the amount of enzyme that releases 1 µmol of p-nitrophenol per minute under the specified assay conditions.

High-Throughput Screening of Inhibitors

The simplicity and colorimetric readout of the PNPM assay make it amenable to high-throughput screening (HTS) for enzyme inhibitors. The protocol is similar to the activity assay, with the addition of a step for introducing the test compounds.

Expert Insight: When screening compound libraries, it is crucial to include a control to test for compound interference with the absorbance reading at 405 nm. This is done by adding the compound to a well with substrate and stop solution, but without the enzyme.

Advantages and Considerations

The use of p-nitrophenyl-based oligosaccharides offers several advantages in enzyme assays:

-

Convenience: The direct colorimetric readout is simple and does not require coupled enzymatic reactions or specialized detection equipment beyond a standard spectrophotometer.

-

Stability: The substrates are generally stable, especially when stored correctly.[6]

-

Sensitivity: While less sensitive than fluorogenic substrates, they provide adequate sensitivity for many applications.

However, researchers must consider the following:

-

Physiological Relevance: As a synthetic substrate, PNPM may not perfectly mimic the binding and hydrolysis of natural substrates like starch.

-

Compound Interference: In HTS, colored compounds or compounds that are unstable in alkaline conditions can interfere with the assay.

-

pH Sensitivity of Chromophore: The molar absorptivity of p-nitrophenol is pH-dependent. Therefore, consistent and accurate pH control in the final reaction mixture after adding the stop solution is critical for reproducibility.[6]

Conclusion

4-Nitrophenyl α-D-maltopyranoside is a valuable tool for the characterization of α-amylases and other glycosidases capable of hydrolyzing maltose derivatives. Its straightforward colorimetric principle allows for robust and reproducible measurement of enzyme kinetics. By understanding the underlying mechanism, the specific properties of the substrate, and the critical parameters of the assay design, researchers can effectively leverage this chromogenic substrate for fundamental enzymatic studies and in the discovery of novel enzyme inhibitors.

References

-

Reyes, M., Treptow, N. A., & Shuman, H. A. (1986). Transport of p-nitrophenyl-alpha-maltoside by the maltose transport system of Escherichia coli and its subsequent hydrolysis by a cytoplasmic alpha-maltosidase. Journal of Bacteriology, 165(3), 918–922. Available at: [Link]

-

Yamashita, H., Nakatani, H., & Hiromi, K. (1991). Effect of a p-nitro group of phenyl-maltooligosaccharide substrate on the change of action specificity of lysine-modified porcine pancreatic alpha-amylase. Journal of Biochemistry, 110(5), 754–757. Available at: [Link]

-

PubChem. (n.d.). 4-Nitrophenylmaltoside. National Center for Biotechnology Information. Retrieved from [Link]

-

Ishikawa, K., Matsui, H., Honda, K., & Nakatani, H. (1990). Substrate-dependent shift of optimum pH in porcine pancreatic alpha-amylase-catalyzed reactions. Biochemistry, 29(30), 7119–7123. Available at: [Link]

-

Desseaux, V., Seigner, C., Pierron, Y., Grisoni, M. L., & Marchis-Mouren, G. (1988). Porcine pancreatic alpha-amylase: a model for structure--function studies of homodepolymerases. Biochimie, 70(9), 1163–1170. Available at: [Link]

-

Gérard, F., et al. (2014). Protocol for enzyme assays. The Royal Society of Chemistry. Available at: [Link]

-

Lorentz, K. (1983). Evaluation of alpha-amylase assays with 4-nitrophenyl-alpha-oligosaccharides as substrates. Journal of clinical chemistry and clinical biochemistry. Zeitschrift für klinische Chemie und klinische Biochemie, 21(8), 463–471. Available at: [Link]

-

McCleary, B. V., & Sheehan, H. (1991). Measurement of amyloglucosidase using P-nitrophenyl β-maltoside as substrate. Journal of Cereal Science, 13(3), 287-296. Available at: [Link]

Sources

- 1. goldbio.com [goldbio.com]

- 2. 56846-39-0, 4-Nitrophenyl β-D-maltopyranoside, CAS: 56846-39-0 [chemsynlab.com]

- 3. On porcine pancreatic alpha-amylase action: kinetic evidence for the binding of two maltooligosaccharide molecules (maltose, maltotriose and o-nitrophenylmaltoside) by inhibition studies. Correlation with the five-subsite energy profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Substrate-dependent shift of optimum pH in porcine pancreatic alpha-amylase-catalyzed reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Porcine pancreatic alpha-amylase: a model for structure--function studies of homodepolymerases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Evaluation of alpha-amylase assays with 4-nitrophenyl-alpha-oligosaccharides as substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Lynchpin of Glycoscience: A Technical Guide to the Mechanism and Application of 4-Nitrophenyl α-D-maltopyranoside

Abstract

In the intricate landscape of carbohydrate biochemistry and drug discovery, the precise quantification of glycoside hydrolase activity is paramount. 4-Nitrophenyl α-D-maltopyranoside stands out as a pivotal chromogenic substrate, enabling the sensitive and continuous monitoring of enzymes such as α-glucosidase and α-amylase. This technical guide elucidates the core mechanism of action of 4-Nitrophenyl α-D-maltopyranoside, detailing the enzymatic hydrolysis and the subsequent spectrophotometric detection. We will explore the causality behind experimental designs, provide a robust, self-validating protocol for its use in enzyme inhibition assays, and present a comprehensive analysis of the kinetic parameters. This document is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development, empowering them to leverage this versatile tool with scientific integrity and technical precision.

Introduction: The Significance of Chromogenic Substrates in Glycosidase Research

Glycoside hydrolases, or glycosidases, are a ubiquitous class of enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates. Their roles are fundamental to a vast array of biological processes, from digestion and metabolism to cellular signaling and pathogenesis. Consequently, the modulation of glycosidase activity, particularly its inhibition, is a cornerstone of therapeutic strategies for a multitude of diseases, most notably type 2 diabetes mellitus.[1][2][3] The inhibition of intestinal α-glucosidases, for instance, delays carbohydrate digestion, thereby mitigating postprandial hyperglycemia.[4]

To screen for and characterize potential inhibitors, researchers rely on robust and high-throughput-compatible assay methodologies. Chromogenic substrates, such as 4-Nitrophenyl α-D-maltopyranoside, are indispensable tools in this context.[5][6] These molecules are ingeniously designed to be colorless and non-fluorescent until acted upon by a specific enzyme. The enzymatic cleavage releases a chromophore, a molecule that absorbs light in the visible spectrum, providing a direct and quantifiable measure of enzyme activity.[7]

The Core Mechanism: Enzymatic Hydrolysis of 4-Nitrophenyl α-D-maltopyranoside

The utility of 4-Nitrophenyl α-D-maltopyranoside as a substrate is predicated on a straightforward yet elegant enzymatic reaction. The substrate itself consists of a maltose molecule (a disaccharide of two α-linked glucose units) connected via an α-glycosidic bond to a 4-nitrophenyl group.

The enzymatic reaction proceeds via a double-displacement mechanism, a hallmark of many retaining glycoside hydrolases. This process can be dissected into two principal steps:

-

Glycosylation: The catalytic nucleophile, an acidic residue (typically aspartate or glutamate) within the enzyme's active site, attacks the anomeric carbon of the maltose moiety. Concurrently, another acidic residue acts as a general acid catalyst, protonating the glycosidic oxygen. This concerted action facilitates the departure of the 4-nitrophenolate group, forming a transient covalent glycosyl-enzyme intermediate.

-

Deglycosylation: A water molecule, activated by the now deprotonated general acid/base catalyst, attacks the anomeric carbon of the glycosyl-enzyme intermediate. This hydrolytic step releases maltose and regenerates the free, active enzyme, ready for another catalytic cycle.

The liberated product, 4-nitrophenol (pNP), is the key to the assay's chromogenic nature. Under neutral or acidic conditions, 4-nitrophenol is largely protonated and colorless. However, under alkaline conditions (typically a pH greater than its pKa of ~7.1), it is deprotonated to form the 4-nitrophenolate ion. This phenolate exhibits a strong absorbance in the visible spectrum, with a characteristic maximum at approximately 400-405 nm, and imparts a distinct yellow color to the solution.[4][8] The intensity of this color is directly proportional to the concentration of 4-nitrophenol, and thus, to the activity of the enzyme.

Caption: Mechanism of the chromogenic assay using 4-Nitrophenyl α-D-maltopyranoside.

A Self-Validating Experimental Protocol for α-Glucosidase Inhibition Assay

The trustworthiness of any experimental protocol lies in its inherent self-validating nature. This is achieved through the inclusion of appropriate controls and a clear understanding of the reaction kinetics. The following protocol for an α-glucosidase inhibition assay using 4-Nitrophenyl α-D-maltopyranoside is designed with these principles in mind.

Materials and Reagents

-

α-Glucosidase from Saccharomyces cerevisiae

-

4-Nitrophenyl α-D-maltopyranoside

-

Phosphate buffer (e.g., 0.1 M, pH 6.8)

-

Test compounds (potential inhibitors)

-

Acarbose (positive control inhibitor)

-

Dimethyl sulfoxide (DMSO) for dissolving compounds

-

Sodium carbonate (Na₂CO₃) solution (e.g., 0.2 M)

-

96-well microplate

-

Microplate reader

Step-by-Step Methodology

-

Preparation of Solutions:

-

Prepare a stock solution of α-glucosidase in phosphate buffer (e.g., 1.0 U/mL). Store on ice.

-

Prepare a stock solution of 4-Nitrophenyl α-D-maltopyranoside in phosphate buffer (e.g., 10 mM). Prepare this solution fresh daily.

-

Dissolve test compounds and acarbose in DMSO to create stock solutions. Further dilute to desired concentrations with phosphate buffer. Ensure the final DMSO concentration in the assay is low (typically ≤1%) to avoid enzyme inhibition.

-

-

Assay Setup in a 96-Well Plate:

-

Blank: Add 50 µL of phosphate buffer and 50 µL of the substrate solution. This accounts for the spontaneous hydrolysis of the substrate.

-

Negative Control: Add 25 µL of phosphate buffer (or buffer with the corresponding concentration of DMSO), 25 µL of the enzyme solution, and 50 µL of the substrate solution. This represents 100% enzyme activity.

-

Test Compound: Add 25 µL of the test compound solution at various concentrations, 25 µL of the enzyme solution, and 50 µL of the substrate solution.

-

Positive Control: Add 25 µL of the acarbose solution at various concentrations, 25 µL of the enzyme solution, and 50 µL of the substrate solution.

-

-

Reaction Incubation:

-

Pre-incubate the plate at a constant temperature (e.g., 37°C) for 10 minutes to allow the test compounds to interact with the enzyme.

-

Initiate the reaction by adding 50 µL of the 4-Nitrophenyl α-D-maltopyranoside substrate solution to all wells.

-

Incubate the plate at 37°C for a predetermined time (e.g., 20-30 minutes). The incubation time should be optimized to ensure the reaction remains within the linear range.

-

-

Termination of Reaction and Absorbance Measurement:

-

Stop the reaction by adding 100 µL of 0.2 M sodium carbonate solution to each well. This will also develop the yellow color of the 4-nitrophenolate ion.

-

Measure the absorbance of each well at 405 nm using a microplate reader.

-

Data Analysis and Interpretation

The percentage of α-glucosidase inhibition can be calculated using the following formula:

% Inhibition = [ (A_control - A_sample) / A_control ] x 100

Where:

-

A_control is the absorbance of the negative control.

-

A_sample is the absorbance of the well with the test compound.

The IC₅₀ value, the concentration of an inhibitor that causes 50% inhibition of the enzyme activity, can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

To determine the mode of inhibition (competitive, non-competitive, uncompetitive, or mixed), kinetic studies are performed by measuring the reaction rates at various substrate and inhibitor concentrations. The data are then plotted on a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity versus 1/[substrate]).

Caption: Workflow for the α-glucosidase inhibition assay.

Quantitative Data and Kinetic Parameters

The Michaelis-Menten constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ) are critical parameters for characterizing enzyme kinetics. These values are highly dependent on the specific enzyme, substrate, and assay conditions such as pH, temperature, and buffer composition. While extensive data is available for the monosaccharide analog, 4-Nitrophenyl α-D-glucopyranoside (pNPG), specific kinetic data for 4-Nitrophenyl α-D-maltopyranoside is less commonly reported and can vary significantly. Researchers should empirically determine these values for their specific experimental setup.

| Parameter | Description | Typical Range for pNPG with Yeast α-Glucosidase | Notes |

| Kₘ (Michaelis-Menten Constant) | Substrate concentration at which the reaction rate is half of Vₘₐₓ. It reflects the affinity of the enzyme for the substrate. | 0.1 - 4 mM | Lower Kₘ indicates higher affinity. Can be influenced by the presence of inhibitors. |

| Vₘₐₓ (Maximum Velocity) | The maximum rate of the reaction when the enzyme is saturated with the substrate. | Varies significantly with enzyme concentration and purity. | Directly proportional to the enzyme concentration. |

| Optimal pH | The pH at which the enzyme exhibits maximum activity. | 6.8 - 7.0 | Important for maintaining the enzyme's native conformation and catalytic activity. |

| Optimal Temperature | The temperature at which the enzyme exhibits maximum activity. | 37°C | Higher temperatures can lead to enzyme denaturation. |

| Wavelength (λₘₐₓ) | The wavelength at which the 4-nitrophenolate ion has maximum absorbance. | 400 - 405 nm | Crucial for sensitive detection. |

Note: The kinetic parameters for 4-Nitrophenyl α-D-maltopyranoside may differ from those of pNPG, reflecting the enzyme's specificity for di- versus monosaccharide substrates.

Applications in α-Amylase Assays

Interestingly, longer-chain 4-nitrophenylated oligosaccharides, such as 4-nitrophenyl-α-D-maltoheptaoside, are employed in coupled assays to measure α-amylase activity.[9][10][11] In these assays, α-amylase first hydrolyzes the substrate into smaller fragments. An excess of α-glucosidase is included in the reaction mixture, which then rapidly cleaves the 4-nitrophenyl group from these fragments, releasing the chromophore.[12] This two-step enzymatic cascade allows for the sensitive detection of α-amylase activity. 4-Nitrophenyl α-D-maltopyranoside can also be used in similar coupled-enzyme systems or directly with α-amylases that exhibit activity on disaccharides.

Conclusion: A Versatile and Indispensable Tool

4-Nitrophenyl α-D-maltopyranoside is a powerful and versatile tool in the arsenal of biochemists and drug discovery professionals. Its simple yet robust mechanism of action, coupled with the ease of spectrophotometric detection, makes it an ideal substrate for the high-throughput screening and detailed kinetic characterization of α-glucosidases and other related glycoside hydrolases. A thorough understanding of its enzymatic hydrolysis and the principles of the chromogenic assay, as detailed in this guide, is essential for generating reliable, reproducible, and meaningful data. By adhering to scientifically sound protocols and employing appropriate controls, researchers can confidently leverage the power of this chromogenic substrate to advance our understanding of carbohydrate metabolism and develop novel therapeutics for a range of human diseases.

References

-

Lorentz, K. (2000). Routine alpha-amylase assay using protected 4-nitrophenyl-1, 4-alpha-D-maltoheptaoside and a novel alpha-glucosidase. Clinical chemistry and laboratory medicine, 38(5), 419-424. [Link]

-

Gérard, C., Hentges, F., & Wentz, P. (1993). Evaluation of a new alpha-amylase assay using 4.6-ethylidene-(G7)-1-4-nitrophenyl-(G1)-alpha-D-maltoheptaoside as substrate. European journal of clinical chemistry and clinical biochemistry, 31(1), 17-23. [Link]

-

Schlebusch, H., Rick, W., & Lang, H. (1995). Evaluation of a direct alpha-amylase assay using 2-chloro-4-nitrophenyl-alpha-D-maltotrioside. European journal of clinical chemistry and clinical biochemistry, 33(5), 283-290. [Link]

-

Lorentz, K. (2000). Routine α-Amylase Assay Using Protected 4-Nitrophenyl-1,4-α-d-maltoheptaoside and a Novel α-Glucosidase. ResearchGate. [Link]

-

Megazyme. (2019). ALPHA-AMYLASE Assay Procedure. Megazyme. [Link]

-

Tantimongcolwat, T., & Tiamtha, K. (2020). Evaluation of α-Glucosidase Inhibitory Assay using Different Sub-classes of Flavonoids. Current Applied Science and Technology, 20(1), 1-11. [Link]

-

Sepehri, Z., Hajzadeh, M. A. R., & Imenshahidi, M. (2017). Kinetics of α-glucosidase inhibition by different fractions of three species of Labiatae extracts: a new diabetes treatment model. Pharmaceutical biology, 55(1), 1362-1368. [Link]

-

Sepehri, Z., Hajzadeh, M. A. R., & Imenshahidi, M. (2017). Kinetics of α-glucosidase inhibition by different fractions of three species of Labiatae extracts: a new diabetes treatment model. Taylor & Francis Online. [Link]

-

Slaninová, J., Březinová, L., & Maloň, P. (2022). Chemo-Enzymatic Production of 4-Nitrophenyl-2-acetamido-2-deoxy-α-D-galactopyranoside Using Immobilized β-N-Acetylhexosaminidase. MDPI. [Link]

-

Brooke, H., Ghoshray, M., Ibrahim, A., & Lloyd, M. D. (2023). Steady-state kinetic analysis of reversible enzyme inhibitors: A case study on calf intestine alkaline phosphatase. University of Bath's research portal. [Link]

-

Kasipandi, M., Bakthavathsalam, P., & Doss, A. (2022). α-Glucosidase, α-amylase inhibition kinetics, in vitro gastro-intestinal digestion, and apoptosis inducing abilities of Ficus microcarpa L. f. and Ficus racemosa L. fruit polysaccharides. National Institutes of Health. [Link]

-

Moss, D. W., & Edwards, R. K. (1984). Kinetic parameters for the cleaved substrate, and enzyme and substrate stability, vary with the phosphoacceptor in alkaline phosphatase catalysis. Clinical chemistry, 30(11), 1872-1875. [Link]

-

Applied Photophysics. (n.d.). Determination of Enzyme Kinetics Using Stopped-Flow Spectroscopy. Applied Photophysics. [Link]

-

Catalyst University. (2017, January 27). Kinetics Parameters for Catalase Part 1: Vmax and Km. YouTube. [Link]

-

Binder, T. P., & Robyt, J. F. (1983). p-Nitrophenyl alpha-D-glucopyranoside, a new substrate for glucansucrases. Carbohydrate research, 124(2), 287–299. [Link]

-

Oseni, L. A. (2014, December 12). Which other substrates can be used in place of p-nitrophenyl-alpha-D-glucopyranoside in glucosidase inhibition assays?. ResearchGate. [Link]

Sources

- 1. Kinetics of α-glucosidase inhibition by different fractions of three species of Labiatae extracts: a new diabetes treatment model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. tandfonline.com [tandfonline.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. goldbio.com [goldbio.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. caymanchem.com [caymanchem.com]

- 8. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 9. Routine alpha-amylase assay using protected 4-nitrophenyl-1, 4-alpha-D-maltoheptaoside and a novel alpha-glucosidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Evaluation of a new alpha-amylase assay using 4.6-ethylidene-(G7)-1-4-nitrophenyl-(G1)-alpha-D-maltoheptaoside as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. prod-docs.megazyme.com [prod-docs.megazyme.com]

A Comprehensive Technical Guide to 4-Nitrophenyl α-D-maltopyranoside: Synthesis, Properties, and Applications in Enzymatic Assays

This guide provides an in-depth exploration of 4-Nitrophenyl α-D-maltopyranoside, a crucial chromogenic substrate for researchers, scientists, and drug development professionals. We will delve into its synthesis, elucidate its key chemical properties, and provide a detailed framework for its application in the kinetic analysis of α-glucosidases and related enzymes. This document is designed to bridge foundational biochemical principles with practical, field-proven insights to empower your research endeavors.

Introduction: The Significance of 4-Nitrophenyl α-D-maltopyranoside in Glycobiology

4-Nitrophenyl α-D-maltopyranoside (PNPM) is a synthetic carbohydrate derivative that holds a significant place in the toolkit of biochemists and enzymologists.[1] Its structure, consisting of a maltose unit linked to a 4-nitrophenyl group via an α-glycosidic bond, makes it an invaluable tool for studying enzymes that hydrolyze α-glucosidic linkages, such as α-glucosidase and α-maltosidase.

The primary utility of PNPM lies in its function as a chromogenic substrate.[2] Enzymatic cleavage of the glycosidic bond releases 4-nitrophenol, a compound that exhibits a distinct yellow color in alkaline solutions, with a strong absorbance at 405 nm.[3] This property allows for a simple and continuous spectrophotometric assay to determine enzyme activity, making it a cornerstone in the screening of enzyme inhibitors, particularly in the context of drug discovery for conditions like type 2 diabetes.[4][5]

Synthesis of 4-Nitrophenyl α-D-maltopyranoside: Chemical and Enzymatic Strategies

The generation of a pure and stable supply of 4-Nitrophenyl α-D-maltopyranoside is a critical first step for its application in research. Both chemical and enzymatic routes can be employed for its synthesis, each with its own set of advantages and considerations.

Chemical Synthesis: The Koenigs-Knorr Reaction

A classic and reliable method for the synthesis of aryl glycosides is the Koenigs-Knorr reaction.[6] This method involves the reaction of a glycosyl halide with an alcohol, in this case, 4-nitrophenol, in the presence of a promoter, typically a heavy metal salt like silver carbonate or cadmium carbonate.[6][7]

Reaction Principle: The Koenigs-Knorr reaction proceeds via an SN2-like mechanism. The promoter facilitates the departure of the halide from the anomeric carbon of the sugar, leading to the formation of an oxocarbenium ion intermediate. The 4-nitrophenol then acts as a nucleophile, attacking the anomeric carbon to form the desired α-glycosidic bond. The use of a participating group (e.g., an acetyl group) at the C-2 position of the glucose unit in the maltose derivative can help to direct the stereochemistry of the reaction to favor the formation of the α-anomer through anchimeric assistance.[6]

Illustrative Synthetic Workflow:

Caption: Koenigs-Knorr synthesis of this compound.

Enzymatic Synthesis: The Transglycosylation Approach

An alternative, and often more stereospecific, route to 4-Nitrophenyl α-D-maltopyranoside is through enzymatic synthesis. This method leverages the transglycosylation activity of certain glycosidases. In this process, the enzyme transfers a glycosyl moiety from a donor substrate to an acceptor molecule, which in this case is 4-nitrophenyl α-D-glucopyranoside.

Causality in a Chemo-Enzymatic Strategy: A powerful approach combines chemical synthesis and enzymatic purification. An anomeric mixture of α/β-4-nitrophenyl-maltopyranoside can be synthesized chemically, followed by the selective enzymatic hydrolysis of the undesired β-anomer using a β-specific glycosidase.[8] This leaves the desired α-anomer, which can then be purified. This method is particularly advantageous as it circumvents the need for complex stereochemical control during the chemical synthesis step.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 4-Nitrophenyl α-D-maltopyranoside is essential for its proper handling, storage, and use in experimental protocols.

| Property | Value | Reference |

| Molecular Formula | C₁₈H₂₅NO₁₃ | [2] |

| Molecular Weight | 463.40 g/mol | [2] |

| Appearance | White to off-white crystalline powder | [2] |

| Solubility | Soluble in water and dimethyl sulfoxide (DMSO) | [3] |

| Storage Conditions | Store at -15°C, protected from light | [2] |

Application in a-Glucosidase Assays: A Self-Validating System

The primary application of 4-Nitrophenyl α-D-maltopyranoside is in the determination of α-glucosidase activity. This assay is a cornerstone for screening potential inhibitors of this enzyme, which is a key target in the management of type 2 diabetes.

Principle of the Assay

The assay is based on the enzymatic hydrolysis of the substrate by α-glucosidase, which releases maltose and 4-nitrophenol.[3] The reaction is typically performed in a buffered solution at a pH optimal for the enzyme's activity.[9] The reaction is then stopped by the addition of a basic solution, such as sodium carbonate, which serves two purposes: it denatures the enzyme to halt the reaction and it deprotonates the released 4-nitrophenol to form the 4-nitrophenolate ion, which is bright yellow and can be quantified by measuring its absorbance at 405 nm.[5]

Enzymatic Hydrolysis Reaction:

Caption: Enzymatic hydrolysis of this compound.

Detailed Experimental Protocol for a-Glucosidase Inhibition Assay

This protocol provides a robust framework for assessing the inhibitory potential of test compounds against α-glucosidase.

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae

-

4-Nitrophenyl α-D-maltopyranoside (PNPM)

-

Phosphate buffer (0.1 M, pH 6.9)

-

Test compound (dissolved in a suitable solvent, e.g., DMSO)

-

Acarbose (positive control)

-

Sodium carbonate (Na₂CO₃, 0.2 M)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of α-glucosidase (e.g., 1.0 U/mL) in phosphate buffer.

-

Prepare a stock solution of PNPM (e.g., 5 mM) in phosphate buffer.

-

Prepare serial dilutions of the test compound and acarbose in phosphate buffer.

-

-

Assay Setup:

-

In a 96-well microplate, add 50 µL of phosphate buffer to all wells.

-

Add 20 µL of the test compound dilutions to the sample wells.

-

Add 20 µL of acarbose dilutions to the positive control wells.

-

Add 20 µL of the buffer (with solvent if used for test compounds) to the blank and control wells.

-

-

Enzyme Addition and Pre-incubation:

-

Add 50 µL of the α-glucosidase solution to all wells except the blank wells.

-

Mix gently and incubate the plate at 37°C for 10 minutes.

-

-

Initiation of Reaction:

-

Add 50 µL of the PNPM solution to all wells to start the enzymatic reaction.

-

-

Incubation:

-

Incubate the plate at 37°C for 20 minutes.

-

-

Termination of Reaction:

-

Add 50 µL of 0.2 M Na₂CO₃ solution to all wells to stop the reaction.[5]

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at 405 nm using a microplate reader.

-

Data Analysis and Interpretation

The percentage of α-glucosidase inhibition is calculated using the following formula:

% Inhibition = [(A_control - A_sample) / A_control] x 100

Where:

-

A_control is the absorbance of the control (enzyme + substrate + buffer).

-

A_sample is the absorbance of the sample (enzyme + substrate + test compound).

The IC₅₀ value, which is the concentration of the inhibitor required to inhibit 50% of the enzyme activity, can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Kinetic Parameters: To further characterize the mechanism of inhibition, kinetic parameters such as the Michaelis-Menten constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ) can be determined by measuring the reaction rate at various substrate concentrations in the presence and absence of the inhibitor. A Lineweaver-Burk plot can then be used to visualize the type of inhibition (e.g., competitive, non-competitive, or uncompetitive).[5]

Representative Kinetic Data for a-Glucosidase with a 4-Nitrophenyl Glycoside Substrate:

| Enzyme Source | Substrate | Kₘ (mM) | Vₘₐₓ (µmol/min/mg) | Assay Conditions | Reference |

| Saccharomyces cerevisiae | 4-Nitrophenyl α-D-glucopyranoside | 0.73 | - | 50 mM Potassium phosphate buffer, pH 6.3, 30°C | [9] |

| Ficus racemosa Polysaccharides (Inhibitor Study) | 4-Nitrophenyl β-D-glucopyranoside | 36.44 - 38.79 | 8.47 - 9.35 | 0.1 M Sodium phosphate buffer, pH 6.9, 37°C | [10] |

Note: The data for Ficus racemosa polysaccharides represents an inhibitor study, and the kinetic parameters are for the inhibited enzyme.

Conclusion

4-Nitrophenyl α-D-maltopyranoside is a versatile and indispensable tool in the study of α-glucosidases and related enzymes. Its well-defined chemical properties and the straightforward nature of its chromogenic assay provide a robust platform for high-throughput screening of enzyme inhibitors and for fundamental studies of enzyme kinetics. A thorough understanding of its synthesis and the principles behind its application, as detailed in this guide, will enable researchers to leverage this powerful substrate to its full potential, accelerating discoveries in drug development and glycobiology.

References

- Uchiyama T, Sugiyama T, Quan YS, Kotani A, Okada N, Fujita T, Muranishi S, Yamamoto A. Enhanced permeability of insulin across the rat intestinal membrane by various absorption enhancers: their intestinal mucosal toxicity and absorption-enhancing mechanism of n-lauryl-beta-D-maltopyranoside. J Pharm Pharmacol. 1999 Nov;51(11):1241-50.

- Zeng, L., Zhang, G., Liao, Y., et al. Inhibitory mechanism of morin on α-glucosidase and its anti-glycation properties. Food Funct. 7(9), 3953-3963 (2016).

- Kim, Y. M., Jeong, Y. K., Wang, M. H., Lee, W. Y., & Rhee, H. I. (2005). Inhibitory effect of pine extract on α-glucosidase activity and its oral administration in hyperglycemic rats. Journal of agricultural and food chemistry, 53(7), 2521–2526.

-

NIPRO ENZYMES. α-GLUCOSIDASE (α-GLU). Available from: [Link]

- Lorentz, K. (2000). Routine alpha-amylase assay using protected 4-nitrophenyl-1, 4-alpha-D-maltoheptaoside and a novel alpha-glucosidase.

- Koenigs, W., & Knorr, E. (1901). Ueber einige Derivate des Traubenzuckers und der Galactose. Berichte der deutschen chemischen Gesellschaft, 34(1), 957-981.

- Ogawa, K., Nakakuki, T., & Kainuma, K. (1988). Synthesis of p-nitrophenyl 6(5)-O-benzyl-alpha-maltopentaoside, a substrate for alpha amylases.

- Kasipandi, M., Manikandan, R., Al-Hashem, A. A., & Al-Qahtani, S. (2022). α-Glucosidase, α-amylase inhibition kinetics, in vitro gastro-intestinal digestion, and apoptosis inducing abilities of Ficus microcarpa L. f. and Ficus racemosa L. fruit polysaccharides. Saudi journal of biological sciences, 29(9), 103373.

-

ResearchGate. K m and V max values of α-glucosidase in the presence of different concentration of QEF8. Available from: [Link]

- Křen, V., Písařová, M., & Weignerová, L. (2022). Chemo-Enzymatic Production of 4-Nitrophenyl-2-acetamido-2-deoxy-α-D-galactopyranoside Using Immobilized β-N-Acetylhexosaminidase. International Journal of Molecular Sciences, 23(9), 4615.

- Wimmer, Z., Pechová, L., & Saman, D. (2004). Koenigs-Knorr Synthesis of Cycloalkyl Glycosides. Molecules (Basel, Switzerland), 9(11), 938–947.

-

ResearchGate. A short synthesis of p-nitrophenyl α-D-xylofuranoside and β-D-arabinofuranoside employing a Mitsunobu glycosylation. Available from: [Link]

Sources

- 1. Koenigs–Knorr Glycosylation Reaction Catalyzed by Trimethylsilyl Trifluoromethanesulfonate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. goldbio.com [goldbio.com]

- 3. 56846-39-0, 4-Nitrophenyl β-D-maltopyranoside, CAS: 56846-39-0 [chemsynlab.com]

- 4. mdpi.com [mdpi.com]

- 5. Kinetics of α-glucosidase inhibition by different fractions of three species of Labiatae extracts: a new diabetes treatment model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]

- 7. Koenigs-Knorr Synthesis of Cycloalkyl Glycosides [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. nipro.co.jp [nipro.co.jp]

- 10. α-Glucosidase, α-amylase inhibition kinetics, in vitro gastro-intestinal digestion, and apoptosis inducing abilities of Ficus microcarpa L. f. and Ficus racemosa L. fruit polysaccharides - PMC [pmc.ncbi.nlm.nih.gov]

4-Nitrophenyl α-D-maltopyranoside: A Comprehensive Guide to Solubility and Stability

An In-depth Technical Guide for Researchers

Abstract

4-Nitrophenyl α-D-maltopyranoside (PNPM) is a pivotal chromogenic substrate for the kinetic analysis of α-amylase and α-glucosidase, enzymes critical in carbohydrate metabolism and targeted in drug development for conditions like type 2 diabetes. The reliability and reproducibility of enzymatic assays using PNPM are fundamentally dependent on a thorough understanding of its solubility and stability. This technical guide provides an in-depth analysis of the physicochemical properties of PNPM, offering field-proven protocols and expert insights into its handling, dissolution, and stability under various experimental conditions. We will explore the causality behind experimental choices, from solvent selection for stock solutions to the critical importance of accounting for spontaneous hydrolysis, ensuring a self-validating system for robust and accurate enzymatic measurements.

Introduction: The Role of PNPM in Glycosidase Research

4-Nitrophenyl α-D-maltopyranoside is a synthetic disaccharide derivative designed for the specific and sensitive detection of enzymes that cleave α-1,4-glycosidic bonds. Its utility lies in its clever chemical design: the α-glycosidic linkage connects a maltose unit to a 4-nitrophenyl group. In its intact form, the molecule is colorless. However, upon enzymatic hydrolysis, it releases maltose and 4-nitrophenol (pNP).[1][2] Under alkaline conditions, pNP is converted to the 4-nitrophenolate ion, which imparts a distinct yellow color to the solution, with a maximum absorbance between 400-405 nm.[1][3] The rate of color formation is directly proportional to the enzyme's activity, providing a simple and continuous spectrophotometric assay.

Achieving accurate kinetic data is not merely a matter of mixing enzyme and substrate. The inherent chemical nature of PNPM—its solubility limits in aqueous buffers and its susceptibility to degradation over time, especially at non-neutral pH and elevated temperatures—presents challenges that must be systematically addressed. This guide serves as an authoritative resource for navigating these challenges, ensuring the integrity of your experimental outcomes.

Core Physicochemical Properties

A foundational understanding begins with the basic properties of the compound.

| Property | Value | Source(s) |

| Synonyms | p-Nitrophenyl-α-D-maltoside, PNP-α-D-maltoside | [4][5] |

| CAS Number | 17400-77-0 | [5][6] |

| Molecular Formula | C₁₈H₂₅NO₁₃ | [4][5] |

| Molecular Weight | 463.39 g/mol | [5] |

| Appearance | White to off-white crystalline powder | [4] |

| Storage (Solid) | -20°C, protect from light | [4][5][6] |

Solubility Profile: From Powder to Working Solution

The transition of PNPM from a solid powder to a homogenous solution within an assay buffer is a critical first step. Solubility issues can lead to underestimated substrate concentrations, resulting in inaccurate kinetic parameter calculations (Kₘ and Vₘₐₓ).

Solvent Selection and Solubility Limits

PNPM exhibits moderate solubility in water but has limited solubility in aqueous buffers, a common challenge for nitrophenyl-glycoside substrates.[7] To overcome this, a common and highly recommended strategy involves preparing a concentrated stock solution in an appropriate organic solvent, which is then diluted to the final working concentration in the assay buffer.

| Solvent | Reported Solubility | Comments & Rationale | Source(s) |

| Water | 49.00 - 51.00 mg/mL | Can be used for stock solutions, though high concentrations may be difficult to achieve without heating.[5] | [5] |

| Dimethyl Sulfoxide (DMSO) | ≥ 50 mg/mL (for pNPG) | Recommended for stock solutions. High-purity, anhydrous DMSO is an excellent solvent that minimizes the risk of precipitation upon dilution into aqueous buffers.[3] The final concentration in the assay should typically be kept below 1% to avoid enzyme inhibition.[7] | [3][8] |

| Dimethylformamide (DMF) | 10 mg/mL (for pNPG) | A suitable alternative to DMSO for preparing concentrated stock solutions. | [7][9] |

| Methanol / Ethanol | Soluble (warm) | Can be used, but may result in hazy solutions.[10][11] DMSO or DMF are generally preferred for higher clarity and concentration. | [10][11] |

| Phosphate Buffered Saline (PBS, pH 7.2) | 0.3 mg/mL (for pNPG) | Demonstrates the very limited solubility in neutral aqueous buffers, highlighting the necessity of an organic solvent-based stock solution.[7][9] | [7][9] |

Note: Some solubility data is for the closely related compound 4-Nitrophenyl α-D-glucopyranoside (pNPG) and is provided as a reliable proxy due to structural similarity.

Experimental Protocol: Preparation of PNPM Solutions

This protocol ensures the complete solubilization of PNPM and minimizes the impact of the organic solvent on the enzymatic reaction.

Objective: To prepare a 20 mM PNPM stock solution in DMSO and a 1 mM working solution in a phosphate buffer.

Materials:

-

4-Nitrophenyl α-D-maltopyranoside (MW: 463.39 g/mol )

-

Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

-

Assay Buffer (e.g., 50 mM Sodium Phosphate, pH 6.8)

-

Vortex mixer and calibrated pipettes

Methodology:

Part A: Preparing the 20 mM Concentrated Stock Solution

-

Calculation: Weigh 9.27 mg of PNPM powder (463.39 g/mol * 0.020 mol/L * 0.001 L).

-

Dissolution: Add the weighed powder to a sterile microcentrifuge tube. Add 1.0 mL of anhydrous DMSO.

-

Homogenization: Vortex the tube thoroughly for 1-2 minutes until the powder is completely dissolved and the solution is clear. A brief sonication can aid dissolution if needed.

-

Storage: Aliquot the stock solution into smaller volumes (e.g., 50 µL) to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light. Properly stored, this solution is stable for several months.[7]

Part B: Preparing the 1 mM Working Solution

-

Pre-warming: Gently warm the assay buffer to the intended experimental temperature (e.g., 37°C), as solubility decreases at lower temperatures.[7]

-

Dilution: To prepare 1 mL of 1 mM working solution, add 50 µL of the 20 mM DMSO stock solution to 950 µL of the pre-warmed assay buffer.

-

Mixing: Immediately vortex the solution gently to ensure homogeneity. The final DMSO concentration will be 5%, which may require further dilution depending on the enzyme's sensitivity. It is crucial to test the effect of the final solvent concentration on enzyme activity.

-

Usage: Prepare the working solution fresh before each experiment to minimize the risk of spontaneous hydrolysis.

Visualization: Solution Preparation Workflow

Caption: Subtracting the blank rate from the total rate yields the true enzymatic activity.

Conclusion and Best Practices

The accuracy of kinetic data derived from 4-Nitrophenyl α-D-maltopyranoside hinges on meticulous attention to its solubility and stability. This guide has established a framework for its proper handling, grounded in an understanding of its chemical properties.

Key Takeaways for Researchers:

-

Prioritize Stock Solutions: Always prepare concentrated stock solutions in high-purity, anhydrous DMSO to overcome limited aqueous solubility.

-

Control Solvent Effects: Ensure the final concentration of the organic solvent in the assay is minimal (<1%) and verify that it does not impact enzyme activity.

-

Work Fresh: Prepare aqueous working solutions of PNPM immediately before use to minimize degradation.

-

Protect from Degradation: Store solid PNPM and stock solutions at -20°C, protected from light.

-

Always Run Blanks: The non-enzymatic hydrolysis of PNPM is a measurable phenomenon. A "no-enzyme" control under identical assay conditions is mandatory for correcting raw data and achieving scientific rigor.

By integrating these principles and protocols into your workflow, you establish a self-validating system that ensures the trustworthiness and reproducibility of your research in the vital field of glycosidase analysis.

References

-

G-Biosciences. (2025). Safety Data Sheet 4-Nitrophenyl-beta-D-maltopyranoside. Retrieved from G-Biosciences. [Link]

-

SHT-Medino. (n.d.). 4-Nitrophenyl alpha-D-glucopyranoside Properties. Retrieved from sht-medino.de. [Link]

-

Carl ROTH. (n.d.). 4-Nitrophenyl-alpha-D-maltopyranoside, 2 g, CAS No. 17400-77-0. Retrieved from Carl ROTH. [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrophenyl-β-D-glucopyranoside. Retrieved from Carl ROTH. [Link]

-

Megazyme. (2021). What is the solubility of 4-Nitrophenyl-α-L-fucopyranoside (O-PNPAFC) in water? Are other solvents recommended?. Retrieved from Megazyme. [Link]

-

Blue Tiger Scientific. (n.d.). 4-Nitrophenyl-α-D-Maltopyranoside – Powder – Biotechnology Grade. Retrieved from Blue Tiger Scientific. [Link]

-

Alhifthi, A., & Williams, S. J. (2021). pH dependent mechanisms of hydrolysis of 4-nitrophenyl β-D-glucopyranoside. ChemRxiv. [Link]

-

Alhifthi, A., & Williams, S. J. (2021). Unimolecular, Bimolecular, and Intramolecular Hydrolysis Mechanisms of 4-Nitrophenyl β-d-Glucopyranoside. The Journal of Organic Chemistry. [Link]

-

Alhifthi, A., & Williams, S. J. (2021). pH-Rate Profile for Hydrolysis of 4-Nitrophenyl β-D-Glucopyranoside: Unimolecular, Bimolecular and Intramolecular Cleavage Mechanisms. ChemRxiv. Cambridge Open Engage. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. bluetigerscientific.com [bluetigerscientific.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. goldbio.com [goldbio.com]

- 5. 4-Nitrophenyl α-D-maltoside glycosidasesubstrate 17400-77-0 [sigmaaldrich.com]

- 6. 4-Nitrophenyl-alpha-D-maltopyranoside, 2 g, CAS No. 17400-77-0 | Chromogenic substrates | Substrates | Enzymes & Substrates | Biochemicals - Product Expansion | Campaign | Carl ROTH - Austria [carlroth.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 56846-39-0, 4-Nitrophenyl β-D-maltopyranoside, CAS: 56846-39-0 [chemsynlab.com]

- 9. caymanchem.com [caymanchem.com]

- 10. 4-Nitrophenyl alpha-D-glucopyranoside Properties - [sht-medino.de]

- 11. 4-NITROPHENYL-ALPHA-D-GLUCOPYRANOSIDE | 3767-28-0 [chemicalbook.com]

The Role of p-Nitrophenyl-alpha-D-maltoside in Modern Enzyme Kinetics: A Technical Guide for Researchers

The Principle of Chromogenic Substrates in Glycosidase Assays

Chromogenic substrates are invaluable tools in enzyme kinetics, providing a straightforward and quantifiable measure of enzyme activity.[1] The core principle lies in the enzymatic cleavage of a colorless substrate to yield a colored product.[2] In the context of glycosidases, such as alpha-glucosidase, substrates like pNPM and pNPG are designed to mimic natural di- or oligosaccharides. The substrate consists of a carbohydrate moiety recognized by the enzyme, linked to a chromophore, in this case, p-nitrophenol.

The enzymatic reaction proceeds as follows: the alpha-glucosidase hydrolyzes the glycosidic bond, releasing the carbohydrate and the p-nitrophenol (pNP) molecule.[2] In its free form, and particularly under alkaline conditions, p-nitrophenol exhibits a distinct yellow color, which can be quantified by measuring its absorbance at approximately 400-405 nm.[3][4] The rate of p-nitrophenol formation is directly proportional to the enzyme's activity, allowing for precise kinetic measurements.[2]

p-Nitrophenyl-alpha-D-maltoside (pNPM): Properties and Primary Application

p-Nitrophenyl-alpha-D-maltoside is a disaccharide derivative where maltose is linked to a p-nitrophenyl group. While it can be hydrolyzed by alpha-glucosidase, its most prominent and well-documented application is as a crucial component in coupled enzyme assays, particularly for the determination of alpha-amylase activity.[5][6]

The Coupled Assay for Alpha-Amylase Activity

In this system, a multi-step reaction is employed to measure the activity of alpha-amylase. A "blocked" p-nitrophenyl-oligosaccharide, such as ethylidene-p-nitrophenyl-maltoheptaoside (Et-G7-pNP), serves as the initial substrate for alpha-amylase.[7] This substrate is designed to be resistant to cleavage by alpha-glucosidase.[5]

The workflow is as follows:

-

Alpha-Amylase Action: The alpha-amylase in the sample cleaves the internal glycosidic bonds of the blocked oligosaccharide, generating smaller fragments, including p-Nitrophenyl-alpha-D-maltoside (pNPM) and p-nitrophenyl-alpha-D-glucoside (pNPG).[5]

-

Alpha-Glucosidase Action: An excess of alpha-glucosidase is included in the reaction mixture. This auxiliary enzyme rapidly hydrolyzes the pNPM and pNPG fragments produced in the first step.

-